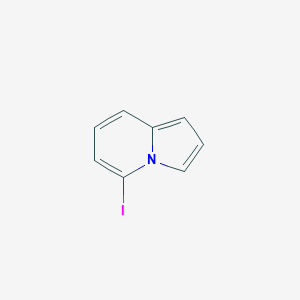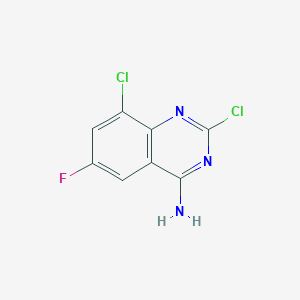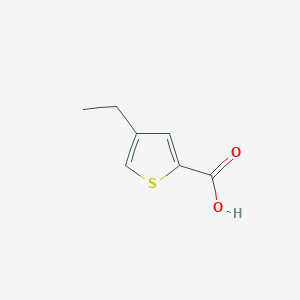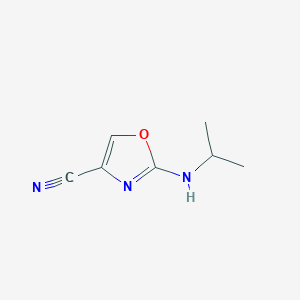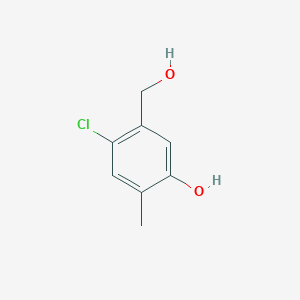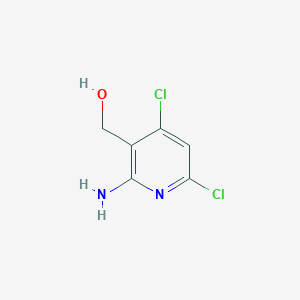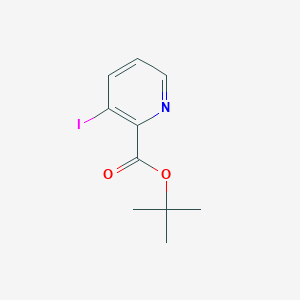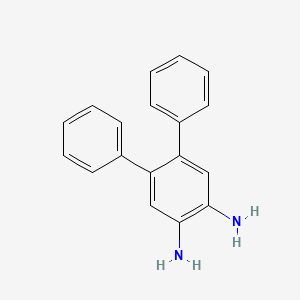
4,5-diphenylbenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diphenylbenzene-1,2-diamine is an organic compound belonging to the class of aromatic diamines It is characterized by the presence of two phenyl groups attached to a benzene ring, which is further substituted with two amino groups at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diphenylbenzene-1,2-diamine typically involves the reduction of corresponding nitro compounds. One common method is the reduction of 4,5-diphenylnitrobenzene using hydrogen in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diamine compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method is the catalytic hydrogenation of 4,5-diphenylnitrobenzene using a continuous flow reactor. This approach allows for the efficient production of large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Diphenylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
4,5-Diphenylbenzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-diphenylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions that modulate cellular processes. It may also interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Dimethylbenzene-1,2-diamine
- o-Phenylenediamine
- m-Phenylenediamine
- p-Phenylenediamine
Uniqueness
4,5-Diphenylbenzene-1,2-diamine is unique due to the presence of two phenyl groups, which confer distinct chemical properties compared to other similar compounds. These phenyl groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H16N2 |
|---|---|
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
4,5-diphenylbenzene-1,2-diamine |
InChI |
InChI=1S/C18H16N2/c19-17-11-15(13-7-3-1-4-8-13)16(12-18(17)20)14-9-5-2-6-10-14/h1-12H,19-20H2 |
Clave InChI |
BEGUWTIVANWACP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C=C2C3=CC=CC=C3)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


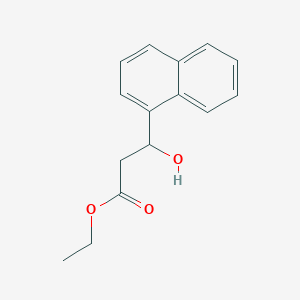
![Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13669901.png)
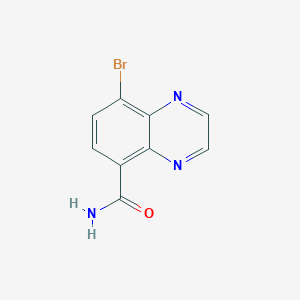
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13669908.png)

